Cas no 790183-94-7 (2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride)

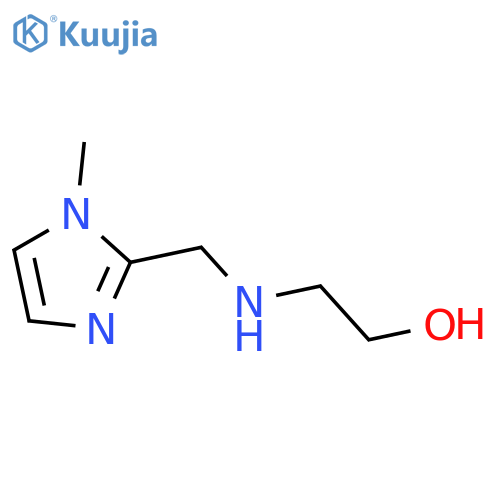

790183-94-7 structure

商品名:2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride

2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethanol

- Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- (9CI)

- 2-[(1-methylimidazol-2-yl)methylamino]ethanol

- 2-{[(1-Methyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride

- Ethanol,2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-

- 2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol

- CHEMBL4532905

- 2-[(1-Methyl-1H-imidazol-2-ylmethyl)-amino]-ethanol

- 2-([(1-Methyl-1H-imidazol-2-yl)methyl]amino)ethanol, AldrichCPR

- 790183-94-7

- AKOS005174971

- 2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol

- CS-0319420

- 2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride

-

- MDL: MFCD08060608

- インチ: InChI=1S/C7H13N3O/c1-10-4-2-9-7(10)6-8-3-5-11/h2,4,8,11H,3,5-6H2,1H3

- InChIKey: CPWWBAFHFQKNFI-UHFFFAOYSA-N

- ほほえんだ: CN1C=CN=C1CNCCO

計算された属性

- せいみつぶんしりょう: 155.105862047g/mol

- どういたいしつりょう: 155.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 50.1Ų

2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M224748-500mg |

2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol Dihydrochloride |

790183-94-7 | 500mg |

$ 65.00 | 2022-06-04 | ||

| Chemenu | CM304616-1g |

2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethanol |

790183-94-7 | 95% | 1g |

$296 | 2024-07-23 | |

| A2B Chem LLC | AH78906-500mg |

2-([(1-Methyl-1h-imidazol-2-yl)methyl]amino)ethanol dihydrochloride |

790183-94-7 | >95% | 500mg |

$467.00 | 2023-12-30 | |

| TRC | M224748-250mg |

2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol Dihydrochloride |

790183-94-7 | 250mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M224748-2.5g |

2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol Dihydrochloride |

790183-94-7 | 2.5g |

$ 115.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390090-1g |

2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol |

790183-94-7 | 95+% | 1g |

¥613.00 | 2024-07-28 | |

| A2B Chem LLC | AH78906-1g |

2-([(1-Methyl-1h-imidazol-2-yl)methyl]amino)ethanol dihydrochloride |

790183-94-7 | 95% | 1g |

$63.00 | 2024-04-19 | |

| A2B Chem LLC | AH78906-5g |

2-([(1-Methyl-1h-imidazol-2-yl)methyl]amino)ethanol dihydrochloride |

790183-94-7 | 95% | 5g |

$187.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390090-5g |

2-(((1-Methyl-1H-imidazol-2-yl)methyl)amino)ethan-1-ol |

790183-94-7 | 95+% | 5g |

¥1848.00 | 2024-07-28 |

2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

790183-94-7 (2-{(1-Methyl-1H-imidazol-2-yl)methylamino}ethanol Dihydrochloride) 関連製品

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬